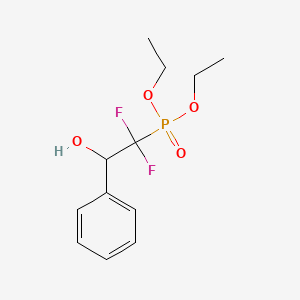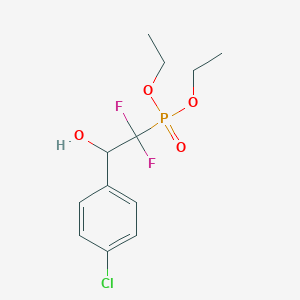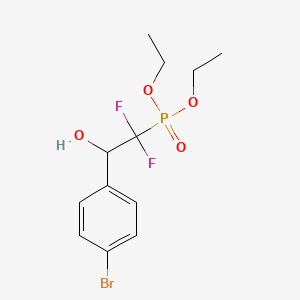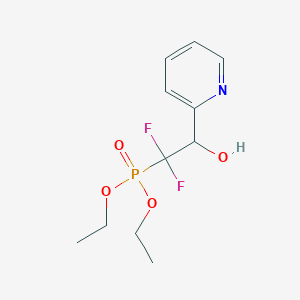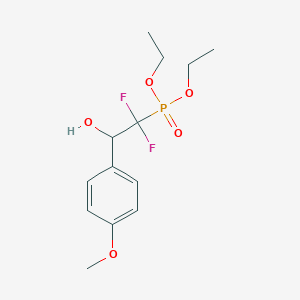
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid diethyl ester group, a difluoromethyl group, and a hydroxy group attached to a phenyl ring substituted with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, diethyl phosphite, and difluoromethylating agents.
Reaction Conditions: The key steps in the synthesis include the formation of the difluoromethyl group and the introduction of the phosphonic acid diethyl ester group. These reactions are often carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact.
化学反应分析
Types of Reactions
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 1,1-Difluoro-2-oxo-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester.
Reduction: Formation of 1,1-Difluoro-2-hydroxy-2-(4-methylphenyl)ethylphosphonic acid diethyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as flame retardants or plasticizers.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other organophosphorus compounds with industrial relevance.
作用机制
The mechanism of action of 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the phosphonic acid diethyl ester group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
相似化合物的比较
Similar Compounds
1,1-Difluoro-2-hydroxy-2-phenylethylphosphonic acid diethyl ester: Lacks the methoxy group on the phenyl ring.
1,1-Difluoro-2-hydroxy-2-(4-chlorophenyl)ethylphosphonic acid diethyl ester: Contains a chlorine substituent instead of a methoxy group.
1,1-Difluoro-2-hydroxy-2-(4-nitrophenyl)ethylphosphonic acid diethyl ester: Contains a nitro group on the phenyl ring.
Uniqueness
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
属性
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2O5P/c1-4-19-21(17,20-5-2)13(14,15)12(16)10-6-8-11(18-3)9-7-10/h6-9,12,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUSEDSQALMCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OC)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B8050102.png)
![6-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B8050107.png)
![tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B8050108.png)
![7-Bromospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050117.png)
![2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8050128.png)
![2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B8050145.png)
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide](/img/structure/B8050148.png)
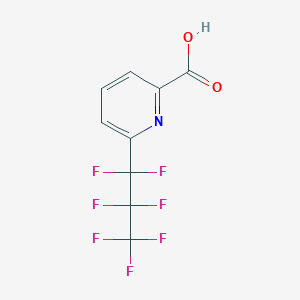
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050163.png)
![(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050167.png)
